molecular formula C21H16F3N3O3 B611245 S1P1 Agonist III CAS No. 1324003-64-6

S1P1 Agonist III

Cat. No. B611245
M. Wt: 415.37
InChI Key: MLDQTQOMWDNTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S1P1 Agonist III is a small molecule that controls the biological activity of the S1P1 Receptor . It is primarily used for biochemical applications .


Synthesis Analysis

The synthesis of S1P1 Agonist III involves the use of a small molecule/inhibitor . The exact synthesis process is not detailed in the available sources.


Molecular Structure Analysis

The molecular structure of S1P1 Agonist III has been studied using various techniques such as all-atom molecular dynamics simulations . These studies have provided insights into the receptor’s activation scheme and the role of water molecules in the receptor’s central part .


Physical And Chemical Properties Analysis

S1P1 Agonist III has a molecular weight of 415.37 and is a solid substance . It is soluble in DMSO at 62.5 mg/mL when ultrasonicated .

Scientific Research Applications

S1P1 Agonist Development and Biological Properties

  • S1P1 agonists have been extensively studied for their role in immunosuppression, particularly in the context of S1P-driven signaling, which regulates cell proliferation, angiogenesis, endothelial cell chemotaxis, immune cell trafficking, and mitogenesis. The development of S1P1 receptor (S1P1-R) agonist molecules has shown promising clinical outlooks in transplantation, inflammation, cancer, and autoimmune settings, although more research is needed to confirm their safety profile improvement over existing drugs like FTY720 (Roberts, Guerrero, Urbano, & Rosen, 2013).

Molecular Interaction and Selectivity

  • Molecular modeling and mutagenesis studies have been conducted to understand the selectivity between S1P1 and S1P3 receptors. These studies have aided in the development of more selective S1P1 receptor agonists with immunosuppressive properties and improved safety profiles, which are crucial for treating conditions with minimal acute toxicity and bradycardia (Deng et al., 2007).

Lymphocyte Recirculation and Heart Rate Regulation

  • S1P1 receptor agonists have been found to regulate lymphocyte recirculation and heart rate. Studies have shown that selective agonism of the S1P1 receptor is sufficient to control lymphocyte recirculation, and S1P3, not S1P1, is implicated in sinus bradycardia. This suggests the potential of S1P1-selective agonists to serve as immunosuppressive agents with a safer therapeutic window (Sanna, Liao, Jo, et al., 2004).

Modulation of Autoimmune Responses

  • Research on S1P1 receptor antagonists and agonists has shown their potential in modulating autoimmune responses. For instance, S1P1 antagonism can induce lymphocyte sequestration in lymph nodes similar to S1P1 agonists while upregulating S1P1 on lymphocytes and endothelial cells, suggesting a potential therapeutic approach for autoimmune diseases like multiple sclerosis (Cahalan et al., 2013).

Lymphocyte Migration Inhibition

  • S1P1 receptor agonists have been observed to inhibit lymphocyte migration across endothelial barriers, impacting the immune response and lymphocyte recirculation. This has implications for treatments targeting immune system regulation (Wei et al., 2005).

Future Directions

The future development of this drug class is aiming for more selective modulators than the current S1P1 Agonists . S1P1 receptor modulators are the newest class of oral small molecules to be approved by the US Food and Drug Administration (FDA) for the treatment of ulcerative colitis (UC) and are currently being studied in Crohn’s disease .

properties

IUPAC Name

4-methoxy-N-[[4-phenyl-3-(trifluoromethyl)phenyl]carbamoyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3/c1-30-18-9-10-25-12-16(18)19(28)27-20(29)26-14-7-8-15(13-5-3-2-4-6-13)17(11-14)21(22,23)24/h2-12H,1H3,(H2,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDQTQOMWDNTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)C3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S1P1 Agonist III

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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